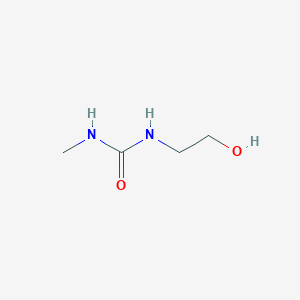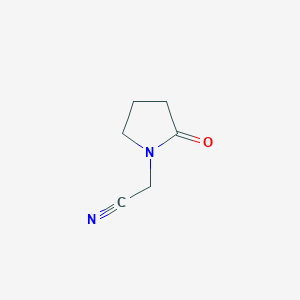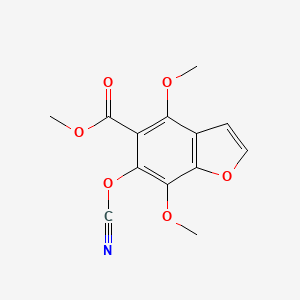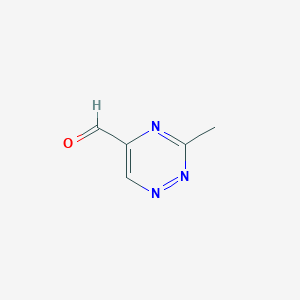
n-(2-Hydroxyethyl)-n'-methylurea
Descripción general
Descripción
N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications . It’s also known as HEAA™ and has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine .
Molecular Structure Analysis
The molecular structure of similar compounds like N-(2-Hydroxyethyl)pyridinium bromide has been established using X-ray diffraction, structural analysis .Chemical Reactions Analysis
In terms of chemical reactions, N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, has been used in amine scrubbing, an important technique for capturing CO2 .Physical And Chemical Properties Analysis
N-(2-Hydroxyethyl)ethylenediamine has a low vapor pressure and little smell. As an amide monomer, it is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “n-(2-Hydroxyethyl)-n’-methylurea”, organized into distinct fields:
Flotation Separation in Mining
It serves as a novel cationic collector in the reverse flotation separation of minerals, such as apatite and quartz, enhancing the efficiency of mineral processing .
Synthesis and Kinetic Studies
The compound is used in chemical synthesis, where its reaction kinetics are evaluated, providing insights into reaction mechanisms and yields .
Organic Synthesis Intermediate
It acts as an intermediate in organic chemical synthesis, contributing to the development of various chemical products .
Biomedical Applications
In the biomedical field, it finds applications in tissue culture, drug delivery, tissue engineering, implantation, water purification, and medical dressings. It’s also used in medical surgery, biosensors, targeted drug delivery, and controlled drug release .
Adhesion Properties in Coatings
The compound is used for producing special (meth)acrylic monomers that improve adhesion properties of polymers, suitable for architectural and construction coatings .
Ligand for Coordination Polymers
It serves as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes and ligand-copper (II) carbohydrate complexes .
CO2 Capture Technology
In environmental technology, it’s used in amine scrubbing systems for capturing CO2, showing potential to replace other compounds due to its good solubility and high boiling point .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as n-(2-hydroxyethyl) derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, N-(2-Hydroxyethyl)adenosine, a compound found in the medicinal mushroom Cordyceps cicadae, has been identified as a Ca2+ antagonist . It controls circulation and possesses sedative activity in pharmacological tests .
Biochemical Pathways
N-(2-hydroxyethyl)adenosine from cordyceps cicadae has been reported to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways . This suggests that similar compounds may have an impact on inflammatory pathways.
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
N-(2-hydroxyethyl)cinnamamide derivatives have shown significant antidepressant-like action in the forced swimming test (fst) and tail suspension test (tst) . This suggests that N-(2-Hydroxyethyl)-N’-methylurea may have similar effects.
Action Environment
A study on n-(2-hydroxyethyl)formamide used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite showed that it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . This suggests that the compound’s action could be influenced by the presence of other substances in its environment.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGGTZDDAUPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540092 | |
| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Hydroxyethyl)-n'-methylurea | |
CAS RN |
58168-06-2 | |
| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625636.png)

![7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B1625640.png)








![4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1625653.png)
